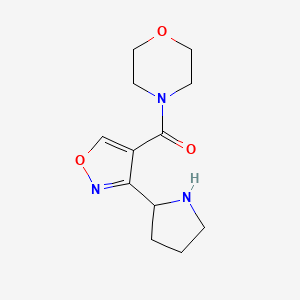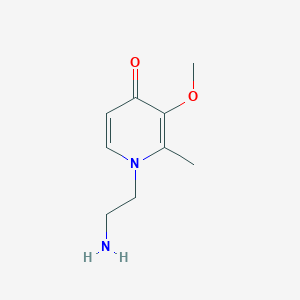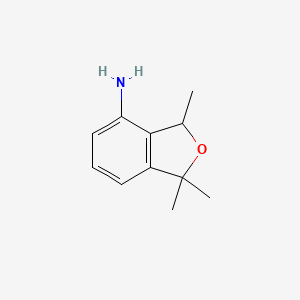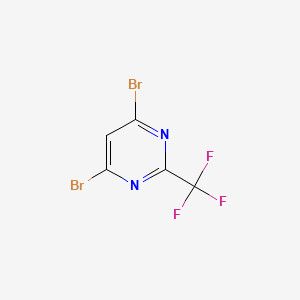
4,6-Dibromo-2-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HBr2F3N2. It is a pyrimidine derivative characterized by the presence of two bromine atoms and a trifluoromethyl group attached to the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(trifluoromethyl)pyrimidine typically involves the bromination of 2-(trifluoromethyl)pyrimidine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
化学反応の分析
Types of Reactions
4,6-Dibromo-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling with a boronic acid would produce a biaryl compound .
科学的研究の応用
4,6-Dibromo-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,6-Dibromo-2-(trifluoromethyl)pyrimidine is primarily related to its ability to interact with biological molecules through its bromine and trifluoromethyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with DNA and proteins .
類似化合物との比較
Similar Compounds
2,5-Dibromo-4-(trifluoromethyl)pyridine: Another brominated pyridine derivative with similar chemical properties.
4,6-Dichloro-2-(trifluoromethyl)pyrimidine: A chlorinated analogue with different reactivity and applications.
2,4-Dibromo-5-(trifluoromethyl)pyrimidine: A structural isomer with distinct chemical behavior.
Uniqueness
4,6-Dibromo-2-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
特性
分子式 |
C5HBr2F3N2 |
|---|---|
分子量 |
305.88 g/mol |
IUPAC名 |
4,6-dibromo-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HBr2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H |
InChIキー |
TXYFNXKWKULTFM-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1Br)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


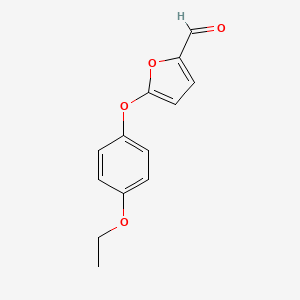
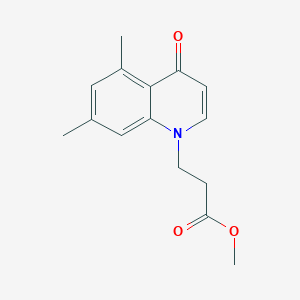

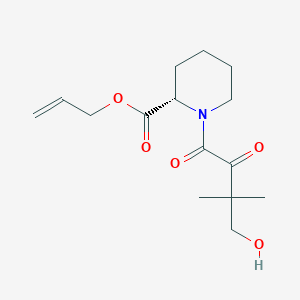
![6-Chloro-[3,3'-bipyridine]-5-carbonitrile](/img/structure/B11808215.png)


